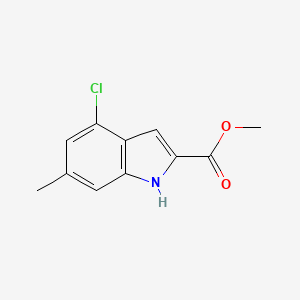![molecular formula C9H18ClN B6604411 N-methylbicyclo[2.2.2]octan-1-amine hydrochloride CAS No. 1123-31-5](/img/structure/B6604411.png)
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride (NMBAH) is an organic compound that is widely used in scientific research. It is a chiral molecule with a unique structure, and its properties make it ideal for a variety of applications. NMBAH is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, mechanistic studies, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a variety of scientific research applications. It is used as a chiral building block for the synthesis of other compounds, and it is also used in mechanistic studies to understand the interactions between molecules. This compound is also used in biochemical and physiological studies, as it has been shown to have a variety of effects on biological systems.
Mecanismo De Acción
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a unique structure that allows it to interact with other molecules in a variety of ways. It can form hydrogen bonds with other molecules, and it can also act as an electron acceptor or donor. This compound can also interact with enzymes and other proteins, which can affect their activity and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the release of neurotransmitters. This compound has been shown to have anti-inflammatory effects, and it has also been shown to have anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a variety of advantages for lab experiments. It is a relatively inexpensive compound, and it is also easy to synthesize. Additionally, it has a wide range of applications, and it can be used in a variety of experiments. However, this compound also has some limitations. It is a relatively unstable compound, and it is also sensitive to light and heat.
Direcciones Futuras
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of potential applications in scientific research, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the synthesis of this compound and related compounds. Additionally, further research into the biochemical and physiological effects of this compound could lead to new therapeutic applications. Additionally, this compound could be used in mechanistic studies to better understand the interactions between molecules. Finally, this compound could be used to develop new materials with unique properties.
Métodos De Síntesis
N-methylbicyclo[2.2.2]octan-1-amine hydrochloride can be synthesized using a variety of methods, including the reductive amination of N-methylbicyclo[2.2.2]octan-1-ol with hydrochloric acid. This method is simple and efficient, and produces high yields of this compound. Other methods of synthesis include the reaction of N-methylbicyclo[2.2.2]octan-1-ol with a variety of reagents, such as thionyl chloride and phosphorus oxychloride.
Propiedades
IUPAC Name |
N-methylbicyclo[2.2.2]octan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-10-9-5-2-8(3-6-9)4-7-9;/h8,10H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRFLEVUKKEHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC12CCC(CC1)CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
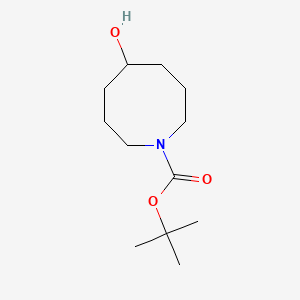

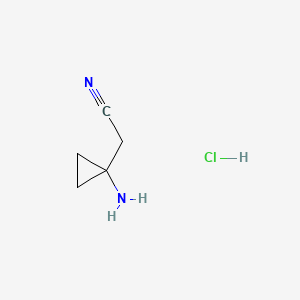


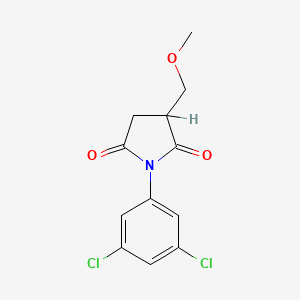
![6-bromo-1-methoxypyrrolo[1,2-a]pyrazine](/img/structure/B6604368.png)
![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)
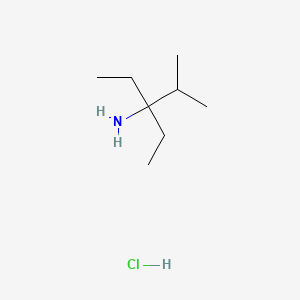

![7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepin-2-one](/img/structure/B6604394.png)
